molecular formula C15H14N2O5 B12803048 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate CAS No. 82296-10-4

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate

Cat. No.: B12803048
CAS No.: 82296-10-4
M. Wt: 302.28 g/mol
InChI Key: OCZBNIAQEITCEI-UHFFFAOYSA-N
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Description

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both imidazole and benzoxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

82296-10-4

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

1-O-ethyl 2-O-methyl 4H-imidazo[2,1-c][1,4]benzoxazine-1,2-dicarboxylate

InChI

InChI=1S/C15H14N2O5/c1-3-21-15(19)13-12(14(18)20-2)16-11-8-22-10-7-5-4-6-9(10)17(11)13/h4-7H,3,8H2,1-2H3

InChI Key

OCZBNIAQEITCEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3OC2)C(=O)OC

Origin of Product

United States

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